N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide
Description
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide is a triazolopyridazine derivative characterized by a phenyl-substituted triazolo[4,3-b]pyridazine core, an oxygen ether linker, and a terminal ethanesulfonamide group. Triazolopyridazines are heterocyclic compounds of significant pharmacological interest, particularly in neurology and oncology, due to their structural versatility and ability to modulate biological targets such as kinases and neurotransmitter receptors . Early work by Albright et al. The incorporation of sulfonamide groups, as seen in the target compound, is a common strategy to enhance solubility and target affinity .
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-24(21,22)16-10-11-23-14-9-8-13-17-18-15(20(13)19-14)12-6-4-3-5-7-12/h3-9,16H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLSVNWOASWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide, belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
Compounds in the same class are known to interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility. This allows them to make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Comparison with Similar Compounds
Core Modifications: Phenyl vs. Methyl Substituents
The triazolopyridazine core’s substitution pattern significantly influences pharmacological activity. The target compound features a 3-phenyl group, while analogs such as 6-methyl-N-(2-morpholino-4-ylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine (16) () and 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () incorporate methyl or ethoxyphenyl groups.
Table 1: Core Modifications in Triazolopyridazine Derivatives
Linker Groups: Oxygen Ether vs. Thioether
The oxygen ether linker in the target compound contrasts with sulfur-containing analogs like 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid ().
Table 2: Linker Group Variations
| Compound Name | Linker Type | Functional Impact | Source |
|---|---|---|---|
| Target Compound | Oxygen ether | Enhanced solubility | - |
| 2-((3-methyl)thio)acetic acid | Thioether | Lipophilicity, stability |
Terminal Functional Groups: Sulfonamide vs. Acetamide
The ethanesulfonamide terminus distinguishes the target compound from acetamide-bearing analogs like N-[4-(3-methyl-triazolopyridazin-6-yl)phenyl]acetamide () and carbamate derivatives ().
Table 3: Terminal Group Comparisons
Pharmacological Activities
- Anxiolytic and anti-epileptic activity : Albright et al. (1981) reported that 6-phenyltriazolopyridazines showed potent anxiolytic effects in rodent models, likely via GABAergic modulation .
- Kinase inhibition : Sulfonamide-terminated analogs (e.g., ) are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
